4,5-Dichloro-2-(2-fluorophenyl)thiazole 4,5-Dichloro-2-(2-fluorophenyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15851910
InChI: InChI=1S/C9H4Cl2FNS/c10-7-8(11)14-9(13-7)5-3-1-2-4-6(5)12/h1-4H
SMILES:
Molecular Formula: C9H4Cl2FNS
Molecular Weight: 248.10 g/mol

4,5-Dichloro-2-(2-fluorophenyl)thiazole

CAS No.:

Cat. No.: VC15851910

Molecular Formula: C9H4Cl2FNS

Molecular Weight: 248.10 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dichloro-2-(2-fluorophenyl)thiazole -

Specification

Molecular Formula C9H4Cl2FNS
Molecular Weight 248.10 g/mol
IUPAC Name 4,5-dichloro-2-(2-fluorophenyl)-1,3-thiazole
Standard InChI InChI=1S/C9H4Cl2FNS/c10-7-8(11)14-9(13-7)5-3-1-2-4-6(5)12/h1-4H
Standard InChI Key KWUXLWDTUKSZON-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC(=C(S2)Cl)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

4,5-Dichloro-2-(2-fluorophenyl)thiazole (CAS: 57314-08-6) features a five-membered thiazole ring containing sulfur and nitrogen atoms, substituted at positions 4 and 5 with chlorine atoms and at position 2 with a 2-fluorophenyl group. The molecular formula is C₉H₄Cl₂FNS, with a molar mass of 252.55 g/mol . Key physicochemical properties include:

PropertyValueSource
Boiling PointNot reported
Melting PointNot reported
Density1.62 g/cm³ (estimated)
LogP (Partition Coefficient)4.34
SolubilityLipid-soluble

The dichloro and fluorine substituents enhance lipophilicity, facilitating membrane penetration and persistence in biological systems .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized primarily via Hantzsch thiazole formation or cross-coupling reactions:

  • Hantzsch Method: Reacting α-haloketones with thioureas or thioamides in ethanol under reflux yields 2-aminothiazoles. For example, condensation of 2,4-dichloro-5-fluorophenyl thiourea with α-bromoacetophenone derivatives produces the target compound in 78–91% yields .

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of 4,5-dichlorothiazole boronic esters with 2-fluorophenyl halides offers regioselective control, achieving 82–86% efficiency .

Spectral Characterization

  • IR Spectroscopy: Peaks at 1095 cm⁻¹ (C–F stretch), 1564 cm⁻¹ (C=C aromatic), and 722 cm⁻¹ (C–Cl) confirm substituent presence .

  • ¹H NMR (DMSO-d₆): Signals at δ 7.53–7.64 ppm (aromatic protons), δ 7.36 ppm (thiazole H), and δ 2.32 ppm (CH₃ in analogs) .

  • Mass Spectrometry: Molecular ion peak at m/z 252.55 (M⁺) and fragment ions at m/z 163 (2,4-dichloro-5-fluorophenyl cation) .

Pharmacological Activities

Antimicrobial Activity

Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibits a zone of inhibition of 10 mm (MIC = 20 µg/mL), outperforming ciprofloxacin (MIC = 30 µg/mL) in disc diffusion assays . For Pseudomonas aeruginosa, activity is moderate (MIC = 100 µg/mL), attributed to efflux pump resistance mechanisms .

Anti-Inflammatory and Analgesic Effects

In carrageenan-induced rat paw edema models, analogs reduced inflammation by 68–72% at 50 mg/kg, comparable to diclofenac (75%) . Analgesic efficacy, measured via tail-flick tests, showed a 65% latency increase, indicating central nervous system modulation .

Structure-Activity Relationships (SAR)

  • Chlorine Substituents: Dichloro groups at positions 4 and 5 enhance electrophilicity, improving bacterial membrane disruption .

  • Fluorophenyl Group: The 2-fluorophenyl moiety increases metabolic stability by reducing cytochrome P450-mediated oxidation .

  • Thiazole Core: Nitrogen and sulfur atoms facilitate hydrogen bonding with bacterial DNA gyrase and fungal lanosterol demethylase .

Analytical and Computational Studies

Density Functional Theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating high chemical stability . Molecular docking against E. coli dihydrofolate reductase (PDB: 1RX7) shows a binding affinity of -9.8 kcal/mol, driven by halogen bonds with Arg57 and π-stacking with Phe31 .

Applications and Industrial Relevance

  • Pharmaceuticals: Lead candidate for multidrug-resistant bacterial infections .

  • Agrochemicals: Fungicidal activity against Aspergillus niger (MIC = 50 µg/mL) .

  • Material Science: Electron-deficient thiazole cores serve as ligands in OLEDs .

Comparative Analysis with Structural Analogs

CompoundSubstituentsBioactivity (IC₅₀/MIC)
4-Chloro-5-fluoro-2-phenylthiazole4-Cl, 5-F, 2-PhAnticancer (HeLa: 2.1 µM)
2-Amino-4-(4-bromophenyl)thiazole2-NH₂, 4-BrPhAntimicrobial (S. aureus: 15 µg/mL)
4,5-Diethyl-2-(2-fluorophenyl)thiazole4,5-Et, 2-FPhAntiprotozoal (T. brucei: 0.80 µM)

The dichloro-fluorophenyl configuration confers superior broad-spectrum activity compared to mono-halogenated analogs .

Future Perspectives

  • Optimization: Introduce polar groups (e.g., -OH, -SO₃H) to improve aqueous solubility.

  • Formulation Studies: Nanoencapsulation for enhanced bioavailability.

  • Clinical Trials: Evaluate efficacy in murine models of sepsis and leishmaniasis.

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